In-Depth Toxicity Profile of N'-Methylidenepyridine-4-Carbohydrazide in Mammalian Cell Lines: Mechanisms, Assays, and Drug Development Implications
In-Depth Toxicity Profile of N'-Methylidenepyridine-4-Carbohydrazide in Mammalian Cell Lines: Mechanisms, Assays, and Drug Development Implications
Executive Summary
The development of novel antimicrobial and anticancer agents frequently relies on the molecular hybridization of established pharmacophores. N'-methylidenepyridine-4-carbohydrazide (CAS 4813-02-9), an azomethine-linked Schiff base derived from the condensation of pyridine-4-carbohydrazide (isoniazid) and formaldehyde, represents a privileged scaffold in medicinal chemistry[1]. While the primary utility of isoniazid (INH) derivatives lies in overcoming drug-resistant pathogens by enhancing lipophilicity and evading efflux pumps[2], understanding their toxicity profile in mammalian cell lines is a critical bottleneck in preclinical development.
This technical whitepaper synthesizes current toxicological data, mechanistic pathways, and field-proven in vitro protocols to guide researchers in evaluating the safety and efficacy of N'-methylidenepyridine-4-carbohydrazide and related INH-derived Schiff bases.
Molecular Context & Pharmacological Rationale
The hydrazone moiety (–NHN=CH–) is the defining structural feature of N'-methylidenepyridine-4-carbohydrazide[1]. In drug design, this linkage serves a dual purpose:
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Prodrug Mechanism: The azomethine bond is relatively stable at physiological pH (7.4) but undergoes targeted hydrolysis in the acidic microenvironments of tumor cells or phagolysosomes, releasing the active pyridine-4-carbohydrazide payload[3].
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Reduced Off-Target Toxicity: By masking the primary hydrazine group of INH, Schiff bases significantly reduce premature hepatic acetylation, thereby lowering the acute systemic toxicity typically associated with parent INH molecules[2][4].
Mechanistic Toxicology in Mammalian Cells
Despite the protective nature of the Schiff base linkage, high concentrations of N'-methylidenepyridine-4-carbohydrazide can induce cytotoxicity, particularly in metabolically competent cells like hepatocytes. The toxicity is primarily driven by intracellular hydrolysis followed by enzymatic bioactivation.
Hepatic Metabolism and Oxidative Stress
In human liver carcinoma cells (HepG2), the compound is subjected to metabolism by N-acetyltransferase 2 (NAT2) and Cytochrome P450 enzymes (e.g., CYP2E1)[5]. This biotransformation generates reactive intermediates (such as acetylhydrazine) that provoke the accumulation of Reactive Oxygen Species (ROS)[6]. The cellular response involves the rapid depletion of intracellular glutathione (GSH), a critical non-protein thiol antioxidant. When the GSH defense system is overwhelmed, unchecked ROS leads to lipid peroxidation, measurable by elevated malondialdehyde (MDA) levels[6].
Mitochondrial Dysfunction and Apoptosis
The accumulation of ROS directly impacts mitochondrial integrity. In mammalian cell models, exposure to high micromolar concentrations of INH-hydrazones induces mitochondrial membrane depolarization[7][8]. This loss of membrane potential ( ΔΨm ) triggers the release of cytochrome c into the cytosol, activating the caspase cascade and culminating in intrinsic apoptosis[7].
Mechanistic pathway of N'-methylidenepyridine-4-carbohydrazide toxicity in mammalian hepatocytes.
Quantitative Toxicity Profile Across Cell Lines
To establish a therapeutic window, the cytotoxicity of INH-derived Schiff bases has been extensively profiled. The data below synthesizes the general tolerance of various mammalian cell lines to this class of compounds. Notably, these derivatives exhibit a highly favorable safety profile compared to standard chemotherapeutics like doxorubicin or cisplatin[4][9].
| Cell Line | Tissue Origin | IC₅₀ Range (72h) | Primary Observation / Mechanism |
| HepG2 | Human Liver Carcinoma | > 100 µM | Susceptible to NAT2/CYP-mediated ROS generation; dose-dependent ALT leakage[5][10]. |
| A549 | Human Lung Adenocarcinoma | > 128 µM | High tolerance; compound localizes mainly in the cytoplasm without inducing DNA damage[11][12]. |
| VERO | African Green Monkey Kidney | > 128 µM | Excellent biosafety profile; no significant metabolic inhibition or hemolysis observed[13][14]. |
| HEK-293 | Human Embryonic Kidney | 50 - 150 µM | Moderate tolerance; toxicity primarily driven by mild oxidative stress and GSH depletion[6][9]. |
Standardized In Vitro Evaluation Protocols
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your preclinical screening, the following protocols have been optimized for evaluating Schiff base compounds.
Protocol A: High-Fidelity Cytotoxicity Screening (CCK-8 Assay)
Causality Insight: While the MTT assay is ubiquitous, the CCK-8 (WST-8) assay is strictly recommended for Schiff bases. Hydrazones can occasionally interact with the DMSO required to solubilize MTT formazan crystals, leading to background absorbance artifacts. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step and preserving cellular architecture for downstream multiplexing.
Self-Validating Experimental Design:
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Cell Seeding: Seed mammalian cells (e.g., HepG2 or VERO) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
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Compound Preparation: Dissolve N'-methylidenepyridine-4-carbohydrazide in 100% DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (1, 10, 30, 100, 300 µM).
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Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% to prevent solvent-induced hepatotoxicity[8].
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Treatment: Aspirate media and apply 100 µL of the drug dilutions. Include a positive control (e.g., 10 µM Doxorubicin) and a vehicle control (0.1% DMSO). Incubate for 72 h.
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Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.
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Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol B: High-Content Screening for Mitochondrial Toxicity (JC-10 Assay)
Causality Insight: To assess the specific mechanism of toxicity (mitochondrial depolarization), JC-10 is prioritized over the traditional JC-1 dye. JC-10 possesses superior aqueous solubility, preventing the formation of artifactual aggregates in the culture media that can skew fluorescence readings during high-content imaging[8].
Step-by-Step Workflow:
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Preparation: Treat cells in a black, clear-bottom 96-well plate with the compound for 60 minutes at 37°C[8]. (Short exposure isolates direct mitochondrial uncoupling from secondary apoptotic effects).
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Staining: Remove media and add 50 µL of JC-10 dye loading solution (prepared in HBSS buffer). Incubate for 30 minutes at 37°C in the dark.
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Washing & Fixation: Wash gently with PBS. For fixed-cell imaging, fix with 4% formaldehyde in PBS for 15 minutes at room temperature[8].
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Imaging: Analyze via a high-content imaging system. Healthy mitochondria will form J-aggregates (Red fluorescence: Ex/Em = 540/590 nm). Depolarized mitochondria will contain JC-10 monomers (Green fluorescence: Ex/Em = 490/525 nm).
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Data Analysis: A decrease in the Red/Green fluorescence ratio directly quantifies the extent of mitochondrial toxicity induced by the compound.
Strategic Insights for Lead Optimization
If N'-methylidenepyridine-4-carbohydrazide exhibits higher-than-desired toxicity in your specific cell models, consider the following structural and formulation strategies:
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Steric Hindrance: Modifying the methylidene group with bulkier aromatic rings (e.g., introducing a 2-hydroxy-5-nitrobenzylidene moiety) increases lipophilicity, which enhances bacterial membrane targeting while simultaneously reducing mammalian cell penetration and off-target toxicity (IC₅₀ > 128 µM)[2][14].
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Polymeric Encapsulation: Formulating the compound into chitosan microparticles or Metal-Organic Frameworks (MOFs like MIL-100) has been shown to drastically reduce hepatotoxicity and improve aerodynamic properties for pulmonary delivery without compromising antimicrobial efficacy[12][15].
References
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Buy n'-Methylidenepyridine-4-carbohydrazide (EVT-13957822) | 4813-02-9 - EvitaChem. evitachem.com.1
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Cytotoxicity and Leishmanicidal Activity of Isoniazid-Derived Hydrazones and 2-Pyrazineformamide Thiosemicarbazones. SciELO.4
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Full article: Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Taylor & Francis. 7
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Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. Frontiers. 2
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Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. 9
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Membrane-targeted schiff base derivatives overcome MRSA resistance through phosphatidylglycerol binding and ROS-mediated killing. Frontiers. 13
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Review Article BIOLOGICAL APPLICATIONS OF ISONIAZID DERIVED SCHIFF BASE COMPLEXES. SDI Article. 11
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Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. PMC. 14
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Buy 2-Nitropyridine-4-carbohydrazide (EVT-13820737) | 58481-05-3 - EvitaChem. evitachem.com.3
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Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Complexes. PMC. 10
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Microencapsulated Isoniazid-Loaded Metal–Organic Frameworks for Pulmonary Administration of Antituberculosis Drugs. MDPI. 12
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High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. PMC. 8
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miR-15a-3p Protects Against Isoniazid-Induced Liver Injury via Suppressing N-Acetyltransferase 2 Expression. Frontiers. 5
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New isoniazid derivatives with improved pharmaco-toxicological profile: Obtaining, characterization and biological evaluation. ResearchGate. 15
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Temporal Variation in Murine Kidney Toxicity to the Antituberculosis Agent (Isoniazid). Prime Scholars. 6
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